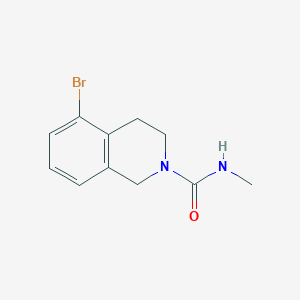

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide

CAS No.: 2123572-96-1

Cat. No.: VC2775827

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2123572-96-1 |

|---|---|

| Molecular Formula | C11H13BrN2O |

| Molecular Weight | 269.14 g/mol |

| IUPAC Name | 5-bromo-N-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |

| Standard InChI | InChI=1S/C11H13BrN2O/c1-13-11(15)14-6-5-9-8(7-14)3-2-4-10(9)12/h2-4H,5-7H2,1H3,(H,13,15) |

| Standard InChI Key | PGYHQYNGMADXCG-UHFFFAOYSA-N |

| SMILES | CNC(=O)N1CCC2=C(C1)C=CC=C2Br |

| Canonical SMILES | CNC(=O)N1CCC2=C(C1)C=CC=C2Br |

Introduction

Chemical Structure and Properties

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide belongs to the isoquinoline family, specifically the dihydroisoquinoline subclass. This compound features a bromine substituent at the 5-position of the isoquinoline ring system, with a methylamide group attached to the 2-position carboxylic acid functionality. The core structure is partially hydrogenated, as indicated by the 3,4-dihydro designation.

The compound can be structurally related to 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester, which has a similar backbone but differs in the carboxylic acid derivative group, featuring a tert-butyl ester instead of a methylamide . The molecular formula of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide would be C₁₁H₁₁BrN₂O₁, which can be compared to the formula C₁₄H₁₈BrNO₂ of the related tert-butyl ester derivative .

Physical Properties

Based on structural similarities with related compounds, the following physical properties can be estimated for 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Weight | ~267 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Based on related isoquinoline derivatives |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | Typical for brominated heterocycles |

| Melting Point | 150-180°C (estimated) | Comparison with similar structures |

| Appearance | Off-white to pale yellow crystalline powder | Common for brominated heterocyclic compounds |

These properties are estimations based on structural comparisons with compounds such as 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate .

Synthetic Approaches

Key Intermediates

A critical intermediate in the synthesis would be 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109230-25-2), which could serve as a precursor for the target compound through appropriate functional group transformations . This intermediate has been documented in the literature and has established synthetic protocols.

Structural Comparison with Related Compounds

Understanding the structural relationships between 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide and similar compounds provides valuable context for predicting its properties and potential applications.

This comparison illustrates that the target compound shares core structural features with established compounds while possessing unique substitution patterns that would influence its chemical behavior and biological activity.

It's important to note that these potential applications are extrapolations based on related structures, and specific biological testing of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide would be necessary to confirm these activities.

Structure-Based Drug Design Considerations

Key Structural Features

For medicinal chemistry applications, several structural features of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide warrant attention:

These features make the compound potentially valuable as a scaffold for further structural modifications in drug discovery programs.

Structural Modifications for Optimization

Potential structural modifications to optimize activity could include:

-

Substitution of the bromine with other halogens or functional groups

-

Variation of the amide substituent from methyl to other alkyl or aryl groups

-

Introduction of additional substituents on the isoquinoline ring

-

Modulation of the oxidation state of the isoquinoline ring

The research on related compounds has shown that even minor structural changes can significantly impact biological activity, as demonstrated by the structure-activity relationship studies of tetrahydro-γ-carboline derivatives, where modifications at positions 6 and 9 led to compounds with enhanced potency as CFTR potentiators .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume